

Bis(catecholato)diboron: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(catecholato)diboron*

Cat. No.: *B079384*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **bis(catecholato)diboron**, a key reagent in modern organic synthesis and materials science. This document outlines its chemical identifiers, physical properties, synthesis, and reactivity, with a focus on its application in catalytic reactions. Detailed experimental protocols and visual representations of key reaction pathways are included to support researchers in their practical applications.

Core Data and Identifiers

Bis(catecholato)diboron, also known as 2,2'-Bi-1,3,2-benzodioxaborole, is a versatile and stable diboron compound. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Identifier Type	Value
CAS Number	13826-27-2 [1] [2] [3]
Molecular Formula	C ₁₂ H ₈ B ₂ O ₄ [1] [2] [3]
Molecular Weight	237.81 g/mol [1] [2] [3]
IUPAC Name	2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole [4]
InChI	1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H [1] [2] [5] [6]
InChI Key	WYBQOWXCLDXZNR-UHFFFAOYSA-N [1] [2] [6]
SMILES	c1ccc2ob(oc2c1)-b3oc4cccccc4o3 [1] [2] [5] [6]
Synonyms	2,2'-Bi-1,3,2-benzodioxaborole [2] [3] [5]
Appearance	White to off-white powder [3]
Melting Point	189-196 °C (lit.) [1] [2] [3] [5] [7]
Boiling Point	315-330 °C (lit.) [3]
Purity	≥97% [1] [2] [5] [7]

Synthesis and Reactivity

Bis(catecholato)diboron is a valuable reagent in organic chemistry due to the reactivity of its B-B bond.[\[8\]](#) It is frequently used in both metal-catalyzed and metal-free reactions to introduce boron moieties into organic molecules, which can then be further functionalized.[\[8\]](#)

Synthesis

While detailed, novel synthesis protocols are extensive, a common route to diboron compounds like **bis(catecholato)diboron** involves the reaction of tetrakis(dimethylamino)diboron with catechol.[\[4\]](#)

Key Reactions

Bis(catecholato)diboron is a key player in several important organic transformations:

- Diboration Reactions: It undergoes addition reactions across carbon-carbon multiple bonds (alkenes and alkynes) in the presence of a transition metal catalyst, typically platinum-based, to yield 1,2-diborylated compounds.[9]
- Precursor for Suzuki-Miyaura Cross-Coupling: **Bis(catecholato)diboron** is used to synthesize aryl and vinyl boronates from the corresponding halides or triflates in a palladium-catalyzed reaction known as the Miyaura borylation.[10] These boronates are crucial nucleophilic partners in the subsequent Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds.[11]
- Reductive Coupling: It can participate in the reductive coupling of imines.[1]
- Homolytic Cleavage: The B-B bond can be cleaved homolytically by certain reagents like diazabutadiene derivatives.[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments involving **bis(catecholato)diboron**.

Protocol 1: Synthesis of Compound 3 via Reaction with an α -diimine

This protocol describes the reaction of **bis(catecholato)diboron** with N,N'-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) as reported by Geier et al.[1]

Materials:

- **Bis(catecholato)diboron** (50 mg, 0.21 mmol)
- N,N'-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) (85 mg, 0.21 mmol)
- Toluene (5 mL)
- Hexanes

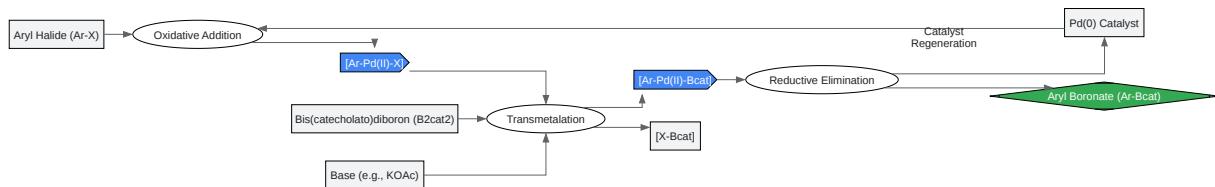
Procedure:

- Dissolve **bis(catecholato)diboron** in 5 mL of toluene.
- Add N,N'-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) to the solution.
- Allow the solution to stand for 4 hours at room temperature.
- Remove the solvent in vacuo.
- Redissolve the product in 2 mL of hexanes.
- Store the solution at -30 °C to induce crystallization.
- Collect the crystalline precipitate and dry in vacuo.
- Yield: 114 mg (84%).[\[1\]](#)

Protocol 2: Miyaura Borylation of Aryl Halides

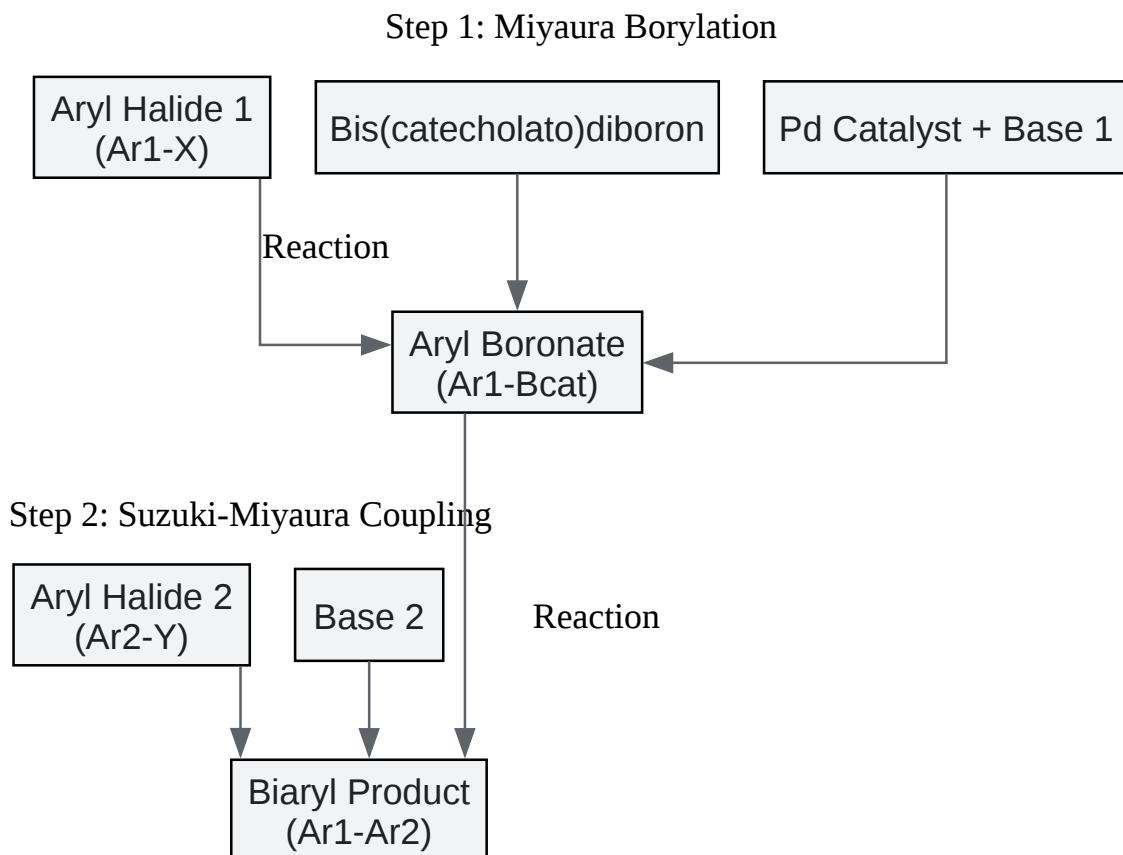
This is a general procedure for the palladium-catalyzed borylation of aryl halides with a diboron reagent, which can be adapted for **bis(catecholato)diboron**. This reaction is a crucial first step for a one-pot borylation/Suzuki-Miyaura cross-coupling.[\[12\]](#)[\[13\]](#)

Materials:


- Aryl halide (1.0 mmol)
- **Bis(catecholato)diboron** (or another diboron reagent)
- Palladium catalyst (e.g., PdCl₂(dppf))
- Base (e.g., Potassium Acetate, KOAc)
- Solvent (e.g., Toluene, Dioxane)

Procedure:

- In a dry flask under an inert atmosphere, combine the aryl halide, **bis(catecholato)diboron**, palladium catalyst, and base in the solvent.
- Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- The resulting boronate can be isolated or used directly in a subsequent Suzuki-Miyaura cross-coupling reaction.


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and workflows involving **bis(catecholato)diboron**.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Miyaura borylation reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for a one-pot borylation/Suzuki-Miyaura cross-coupling.

[Click to download full resolution via product page](#)

Caption: Simplified pathway for the reductive coupling of imines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diborane synthesis [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03428F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Bis(catecholato)diboron: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079384#bis-catecholato-diboron-cas-number-and-identifiers\]](https://www.benchchem.com/product/b079384#bis-catecholato-diboron-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com